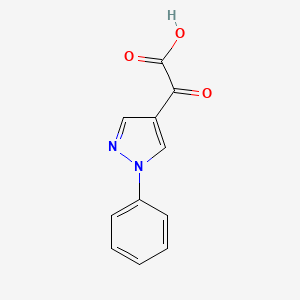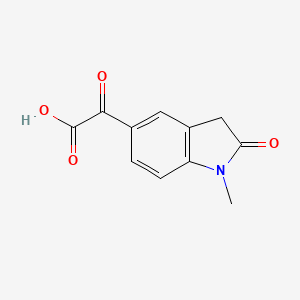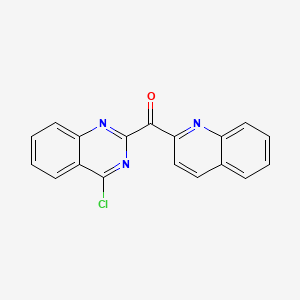
4-Chloroquinazolin-2-yl)(quinolin-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloroquinazolin-2-yl)(quinolin-2-yl)methanone is a derivative of quinazoline, a heterocyclic compound. It is known for its medicinal properties, particularly in the synthesis of anti-malarial agents and cancer treatments. The compound has a molecular formula of C18H10ClN3O and a molecular weight of 319.75 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloroquinazolin-2-yl)(quinolin-2-yl)methanone typically involves the reaction of anthranilic acid derivatives with quinoline derivatives under specific conditions. One common method includes the use of a chlorinating agent to introduce the chlorine atom into the quinazoline ring . The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .
化学反応の分析
Types of Reactions
4-Chloroquinazolin-2-yl)(quinolin-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the quinazoline ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base like sodium hydroxide and a solvent such as ethanol.
Major Products Formed
Oxidation: Quinazoline-2,4-dione derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
科学的研究の応用
4-Chloroquinazolin-2-yl)(quinolin-2-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an anti-malarial agent.
Medicine: Investigated for its anti-cancer properties, particularly in the development of kinase inhibitors.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-Chloroquinazolin-2-yl)(quinolin-2-yl)methanone involves its interaction with specific molecular targets. In cancer treatment, it acts as a kinase inhibitor, blocking the activity of enzymes involved in cell proliferation. This inhibition leads to the suppression of tumor growth and induces apoptosis in cancer cells. The compound’s anti-malarial activity is attributed to its ability to interfere with the parasite’s DNA replication and protein synthesis.
類似化合物との比較
Similar Compounds
Quinazoline: A parent compound with similar heterocyclic structure but lacks the chlorine and quinoline moieties.
4-Chloroquinazoline: Similar structure but without the quinolin-2-yl group.
Quinolin-2-ylmethanone: Lacks the quinazoline ring and chlorine atom.
Uniqueness
4-Chloroquinazolin-2-yl)(quinolin-2-yl)methanone is unique due to its combined quinazoline and quinoline structures, along with the presence of a chlorine atom. This unique structure contributes to its diverse biological activities and makes it a valuable compound in medicinal chemistry.
特性
IUPAC Name |
(4-chloroquinazolin-2-yl)-quinolin-2-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClN3O/c19-17-12-6-2-4-8-14(12)21-18(22-17)16(23)15-10-9-11-5-1-3-7-13(11)20-15/h1-10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVGKEKUOUELJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)C3=NC4=CC=CC=C4C(=N3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

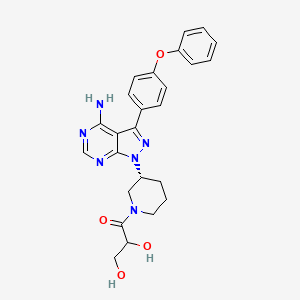

![4-(Benzyloxy)-3-[(dimethylamino)methyl]-5-methoxyindole](/img/structure/B565867.png)

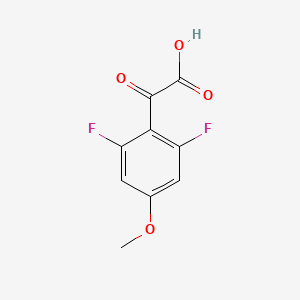
![(1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylsulfonyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B565874.png)
